
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound featuring a pyridine ring substituted with a furan moiety and a pyrazolyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of 5-bromopyridine-3-carbaldehyde with furan-3-ylmagnesium bromide to form the corresponding alcohol, followed by subsequent reactions to introduce the pyrazolyl acetamide group.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its interactions with biological targets can be explored for developing new treatments for diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The furan and pyrazolyl groups can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
Uniqueness: The uniqueness of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide lies in its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, its furan-3-yl group provides distinct chemical properties that can affect its interactions with biological targets.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of furan, pyridine, and pyrazole moieties, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₄N₂O₂
- Molecular Weight : 258.28 g/mol
- CAS Number : 2034236-06-9
The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for further research in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key biochemical pathways, which can lead to therapeutic effects in various conditions.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of this compound against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These results suggest that modifications to the compound's structure could enhance its antibacterial efficacy, particularly through the optimization of substituents on the phenyl ring.
Antiviral Activity
The compound's potential as an antiviral agent has also been explored, particularly in relation to HIV and other viral infections. Research indicates that derivatives of pyrazole compounds exhibit significant activity against reverse transcriptase enzymes, which are crucial for viral replication .
Case Studies
- Study on Antiviral Efficacy : A study evaluated the efficacy of pyrazole-modified compounds against HIV reverse transcriptase, highlighting that certain modifications led to improved inhibitory activity compared to standard treatments .
- Antibacterial Screening : A comprehensive screening of various furan-pyridine derivatives showed that those similar to this compound displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential for development into a therapeutic agent.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(10-19-4-1-3-18-19)17-8-12-6-14(9-16-7-12)13-2-5-21-11-13/h1-7,9,11H,8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDWNJMAXABGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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